REACTION_CXSMILES
|
[OH:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][CH:3]=1.[CH2:10](Br)[CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH3:17].C(=O)([O-])[O-].[K+].[K+]>CC(C)=O>[CH2:10]([O:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][CH:3]=1)[CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH3:17] |f:2.3.4|
|
Name
|
|
Quantity
|
500 g
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C#N)C=C1
|
Name
|
|
Quantity
|
965 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCC)Br
|
Name
|
|
Quantity
|
828 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
4000 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed
|
Type
|
TEMPERATURE
|
Details
|
with heating for 30 hours
|
Duration
|
30 h
|
Type
|
FILTRATION
|
Details
|
Then, the inorganic salt was filtered off from the reaction mixture, acetone
|
Type
|
DISTILLATION
|
Details
|
was distilled under reduced pressure
|
Type
|
ADDITION
|
Details
|
To the residue was added 2000 ml of ether
|
Type
|
WASH
|
Details
|
the mixture was washed with 2N aqueous solution of sodium hydroxide, water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The resulting organic layer was dried with anhydrous magnesium sulfate, and ether
|
Type
|
DISTILLATION
|
Details
|
was distilled under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCC)OC1=CC=C(C#N)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 855 g | |
YIELD: PERCENTYIELD | 88% | |
YIELD: CALCULATEDPERCENTYIELD | 88% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |